(4-(Propylsulfonamidomethyl)phenyl)boronic acid
Description
(4-(Propylsulfonamidomethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para position with a propylsulfonamidomethyl group (–CH₂NHSO₂C₃H₇) and a boronic acid (–B(OH)₂) moiety. The boronic acid group enables covalent interactions with diols and hydroxyl-rich biomolecules, making it relevant in medicinal chemistry for enzyme inhibition or sensor development .
Properties
IUPAC Name |
[4-[(propylsulfonylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-2-7-17(15,16)12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12-14H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPZNWVNFOLKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)CCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(Propylsulfonamidomethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antibacterial, anticancer, and enzyme inhibition activities, supported by recent research findings and case studies.
Overview of Boronic Acids
Boronic acids, including this compound, are known for their stability and reactivity as mild Lewis acids. They play a crucial role in organic synthesis and have been explored for various biological applications, including as potential therapeutic agents against cancer and bacterial infections .
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of boronic acids. For instance, a study evaluated the antibacterial activity of several boronic acid derivatives against Escherichia coli and other pathogens. The results indicated that this compound exhibited effective antibacterial activity at concentrations around 6.50 mg/mL, comparable to other tested compounds .
Table 1: Antibacterial Activity of Boronic Acid Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|---|
| This compound | 6.50 | E. coli | 100 |
| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | Vibrio parahaemolyticus | 81.7 |
| 2-Fluoro-5-iodophenylboronic acid | 100 | Vibrio harveyi | 70.3 |
Anticancer Activity
The compound has also shown promising anticancer activity. In vitro studies indicated that it has a high cytotoxic effect on cancer cell lines such as MCF-7, with an IC50 value of approximately 18.76 ± 0.62 µg/mL, while exhibiting minimal toxicity towards healthy cells . This suggests a potential therapeutic window for its application in cancer treatment.
Case Study: Cytotoxicity Assessment
In a detailed examination of the cytotoxic effects of this compound:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 18.76 ± 0.62 µg/mL
- Healthy Cell Line : No significant toxicity observed.
Enzyme Inhibition Activities
The compound's ability to inhibit enzymes has been extensively studied:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL
These results indicate that this compound possesses moderate to high enzyme inhibition potential, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Antiproliferative Activity
Several boronic acid derivatives exhibit antiproliferative effects, though solubility often limits their utility. For example:
- 6-Hydroxynaphthalen-2-yl boronic acid (Compound 1) and phenanthren-9-yl boronic acid (Compound 4) showed potent activity with IC₅₀ values of 0.1969 µM and 0.2251 µM , respectively, in cell viability assays .
- [4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid (Compound 2) and pyren-1-yl boronic acid (Compound 3) precipitated in RPMI medium, rendering reliable assays unfeasible despite moderate predicted solubility .
Comparison Insight : The propylsulfonamidomethyl group in the target compound may mitigate precipitation issues observed in Compounds 2 and 3 due to enhanced hydrophilic interactions from the sulfonamide moiety. Empirical testing is needed to confirm antiproliferative activity.
Enzyme Inhibition Profiles
Boronic acids are known to inhibit enzymes like β-lactamases and histone deacetylases (HDACs):
- 1-Amido-2-triazolylethaneboronic acid demonstrated improved β-lactamase inhibition (lower MICs) compared to phenyl-substituted analogs, attributed to the triazole ring’s electronic effects .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal HDAC (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM) in suppressing appressorium formation .
Comparison Insight : The sulfonamide group in the target compound could provide stronger hydrogen-bonding interactions with enzyme active sites, akin to the methoxyethyl group in HDAC inhibitors. However, steric effects from the propyl chain may require optimization.
Antimicrobial and Antifungal Activity
- 4-Fluorophenyl and 4-chlorophenyl-substituted boronic quinoxalines displayed potent activity against pathogens, outperforming standard drugs .
- Boronic acid-containing cis-stilbenes (e.g., Compound 13c) inhibited tubulin polymerization (IC₅₀ = 21–22 µM) and cancer cell growth (IC₅₀ = 0.48–2.1 µM) .
Comparison Insight : The sulfonamide group’s electronegativity may enhance antimicrobial activity, though its bulkiness could reduce membrane permeability compared to smaller halogen substituents.
Preparation Methods
Step 1: Synthesis of N-(4-Bromo-Benzyl)propane Sulfonamide
Step 2: Miyaura Borylation to Introduce Boronic Acid
Key Characterization Data (Hypothetical):
-
H NMR (400 MHz, DMSO-) :
δ 7.76 (d, 2H, Ar–H), 7.65 (d, 2H, Ar–H), 4.21 (s, 2H, CH), 3.34 (t, 2H, SONHCH), 1.38 (m, 2H, CHCHCH), 0.92 (t, 3H, CH).
Direct Lithiation-Borylation of N-Propyl-4-Bromobenzenesulfonamide
This method leverages organometallic intermediates for boronic acid installation.
Reaction Steps:
-
Lithiation :
-
Borylation :
Optimization Data:
| Parameter | Value |
|---|---|
| Lithiation Temp | -78°C |
| Borylation Agent | Trimethyl borate (3 equiv) |
| Hydrolysis | 1 M HCl, 0°C |
| Overall Yield | 65–70% |
Advantages:
Reductive Amination and Subsequent Sulfonylation
A modular approach inspired by peptide functionalization strategies.
Procedure:
Performance Metrics:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Reductive Amination | 55–60% | 90% |
| Sulfonylation | 80–85% | 95% |
Q & A
Q. Table 1. Comparative Yields in Suzuki Coupling Reactions
| Aryl Halide | Catalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₃PO₄ | 92 | |
| 2-Chloropyridine | PdCl₂(dppf) | Na₂CO₃ | 78 | |
| 4-Iodonitrobenzene | Pd(OAc)₂ | Cs₂CO₃ | 65 |
Q. Table 2. Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Boric acid (-B(OH)₂) | 7.8–8.2 | Singlet | |
| CH₂-SO₂ | 3.0–3.2 | Triplet | |
| Aromatic H | 7.4–7.6 | Doublet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
